1,3-Dichloro-2-(2-chloro-ethoxy)-benzene
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Overview
Description
Scientific Research Applications
Ethoxychlorination of Enamides
Research by Nocquet‐Thibault et al. (2014) shows that a combination of (diacetoxyiodo)benzene and iron(III) chloride in ethanol can efficiently enable the regioselective ethoxychlorination of a broad range of enamides. This process suggests the implication of a mixed [chloro(ethoxy)iodo]benzene intermediate, but rules out the involvement of free radical species (Nocquet‐Thibault et al., 2014).
Synthesis and Cycloaddition Reactions
Sridhar et al. (2000) described the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and its Diels–Alder cycloadditions with various compounds under different conditions, demonstrating the versatility of such chloro-ethoxy-benzene derivatives in chemical synthesis (Sridhar et al., 2000).
Macrocyclic Compound Formation
Kumar et al. (1992) explored the formation of macrocyclic compounds involving 1,2-Bis(ethoxycarbonylmethoxy)benzene, showing selective extraction and binding of metal cations. These compounds demonstrated specificity in extracting lead picrate over other metal picrates (Kumar et al., 1992).
Photochemical Synthesis
Maruyama and Otsuki (1977) investigated the photochemical synthesis of 2-chloro-3-(2-furyl)-1,4-naphthoquinones using 2,3-dichloro-1,4-naphthoquinone, pointing towards the potential of chloro-ethoxy-benzene derivatives in photochemical reactions (Maruyama & Otsuki, 1977).
Liquid Crystals in Chromatography
Naikwadi et al. (1980) synthesized liquid crystalline substances using derivatives of chloro-ethoxy-benzene, demonstrating their application as stationary phases in gas-liquid chromatography, highlighting another avenue of practical application (Naikwadi et al., 1980).
Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes that play a crucial role in biochemical pathways .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical pathways, including those involving electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1,3-dichloro-2-(2-chloroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMZGMMHZRWZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368573 |
Source
|
Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53491-29-5 |
Source
|
Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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